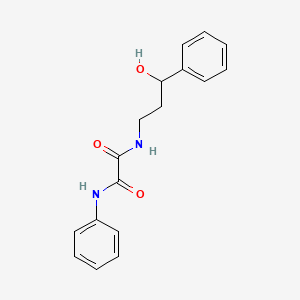

N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This compound can be synthesized via a modified Rothemund reaction, starting from 5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin (THPP) and 2-(methylthio)aniline. The final product is isolated as a red powder and can be purified using column chromatography.Molecular Structure Analysis

The molecular formula of this compound is C18H20N2O3S. It contains total 47 bond(s); 25 non-H bond(s), 14 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 secondary amide(s) (aliphatic), 1 hydroxyl group(s) and 1 secondary alcohol(s) .Scientific Research Applications

Environmental Mutagenesis and Carcinogenesis

Research by Howard et al. (1983) on the environmental pollutant and mutagen 1-nitropyrene shows how polycyclic nitroaromatic hydrocarbons can be activated to form DNA adducts, indicating a method to study carcinogenesis and mutagenesis induced by environmental pollutants (Howard et al., 1983).

Chemical Synthesis and Rearrangement

Mamedov et al. (2016) developed a novel one-pot synthetic approach for the synthesis of di- and mono-oxalamides, demonstrating the versatility of chemical synthesis in creating complex molecules from simpler precursors (Mamedov et al., 2016).

Optical Probes for Biological Applications

Chang et al. (2004) synthesized a selective, cell-permeable optical probe for hydrogen peroxide, highlighting the application of chemical compounds in biological imaging and the detection of reactive oxygen species within living cells (Chang et al., 2004).

Drug Design and Pharmacokinetics

Lee et al. (2021) discovered novel inhibitors for Hydroxy Acid Oxidase 1, showcasing the drug design process, from screening to optimizing compounds with improved pharmacokinetic properties (Lee et al., 2021).

properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-15(13-7-3-1-4-8-13)11-12-18-16(21)17(22)19-14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPHENODMSCTPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2848594.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2848597.png)

![2-Cyano-N-furan-2-ylmethyl-3-[1-(4-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-acrylamide](/img/structure/B2848599.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2848602.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2848612.png)

![1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2848613.png)